2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole
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Overview
Description
2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a fluorophenyl group and a dihydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
- 4-fluorophenylacetonitrile
- 4-fluorophenylacetyl chloride
Uniqueness
2-(4-fluorophenyl)-5,6-dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dihydroisoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H16FN |
---|---|
Molecular Weight |
241.30 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H16FN/c1-11-7-13-9-18(10-14(13)8-12(11)2)16-5-3-15(17)4-6-16/h3-8H,9-10H2,1-2H3 |
InChI Key |
BSHAXXVYEJPPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=C(C=C3)F)C=C1C |
Origin of Product |
United States |
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